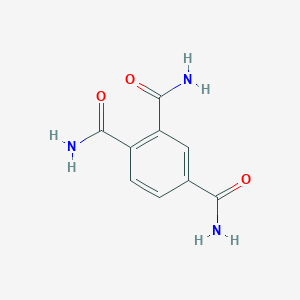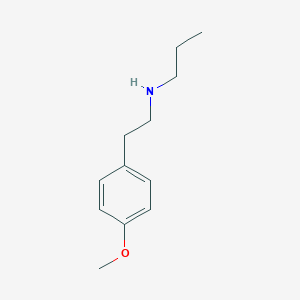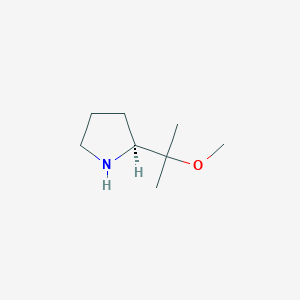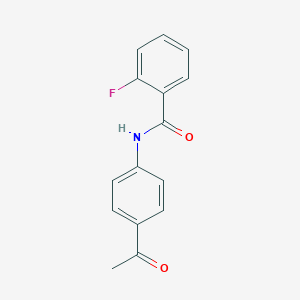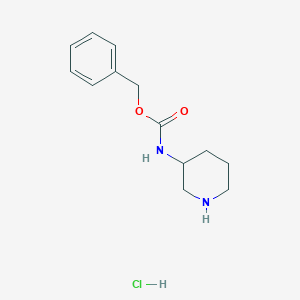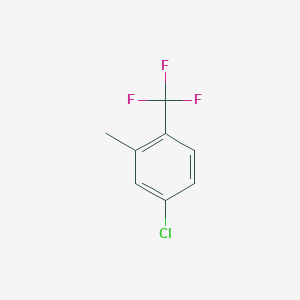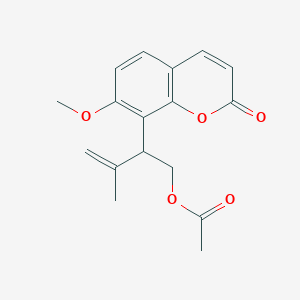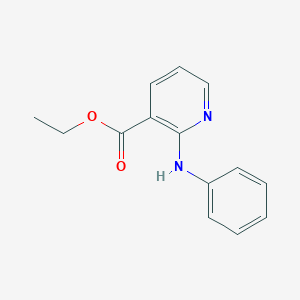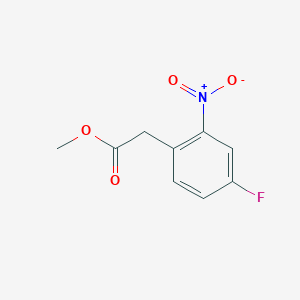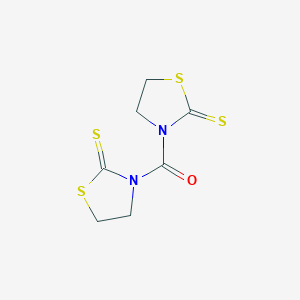
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a chemical compound with the molecular formula C9H8N2O2S4. It is also known as thiozolidinedione-8 and is used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body that are involved in inflammation, cancer growth, and glucose metabolism.
生化学的および生理学的効果
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism by increasing insulin sensitivity.
実験室実験の利点と制限
One advantage of using Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to explore its potential use in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone can be synthesized by the reaction of 2-aminothiophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sulfur and sodium hydroxide to obtain the final compound. The synthesis method is relatively simple and can be achieved in a laboratory setting.
科学的研究の応用
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
135646-84-3 |
|---|---|
製品名 |
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
分子式 |
C7H8N2OS4 |
分子量 |
264.4 g/mol |
IUPAC名 |
bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C7H8N2OS4/c10-5(8-1-3-13-6(8)11)9-2-4-14-7(9)12/h1-4H2 |
InChIキー |
MYUJTBDPZBTTMC-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
正規SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
同義語 |
3,3'-Carbonylbis-2-thiazolidinethione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



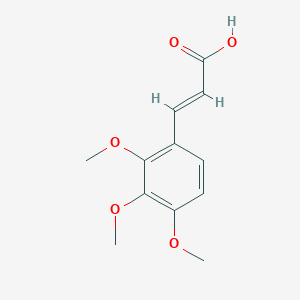
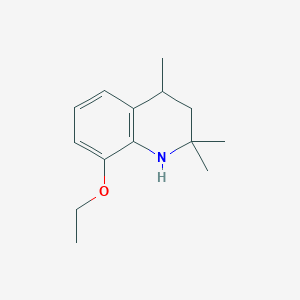
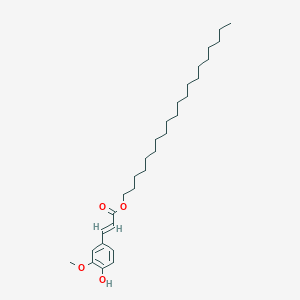
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
